Superior Low-Temperature Catalytic Activity for NOx Abatement over Manganese Nitrate and Chloride
In the selective catalytic reduction (SCR) of NO with NH₃, catalysts prepared with manganese acetate tetrahydrate precursor exhibit markedly higher low-temperature activity than those derived from nitrate or chloride salts. The Mn/beta-Ac catalyst achieved a peak NO conversion of 97.5% at 240 °C, and this activity remained above 90% across a broad temperature window of 220–350 °C [1]. This performance is attributed to the formation of a mixture of highly dispersed, amorphous Mn₂O₃ and MnO₂ species, which are more active than the crystalline MnO₂ predominantly formed from nitrate precursors or the catalytically inactive MnCl₂ formed from chloride precursors [2].
| Evidence Dimension | Peak NO Conversion Efficiency and Temperature Window (NH₃-SCR) |
|---|---|
| Target Compound Data | 97.5% at 240 °C; >90% conversion from 220–350 °C |
| Comparator Or Baseline | Manganese nitrate (Mn(NO₃)₂) and manganese chloride (MnCl₂) precursors used to prepare analogous Mn/beta catalysts |
| Quantified Difference | Acetate-derived catalyst outperforms nitrate and chloride; chloride-derived catalysts exhibit 'poor catalytic performance' and nitrate yields lower activity in this specific zeolite system. |
| Conditions | Wet impregnation of Mn onto beta zeolite support, tested in NH₃-SCR of NO at 50–350 °C. |
Why This Matters
This quantifies the superior catalytic performance of the acetate-derived material for low-temperature NOx removal, making it the precursor of choice for developing highly efficient environmental catalysts.
- [1] Lou, X., Liu, P., Li, J., Li, Z., & He, K. (2018). Mn/beta and Mn/ZSM-5 for the low-temperature selective catalytic reduction of NO with ammonia: Effect of manganese precursors. Chinese Journal of Catalysis, 39(1), 118-127. View Source
- [2] Li, J., Chen, J., Ke, R., Luo, C., & Hao, J. (2007). Effects of precursors on the surface Mn species and the activities for NO reduction over MnOx/TiO2 catalysts. Catalysis Communications, 8(12), 1896-1900. View Source
